![molecular formula C15H12N4O5S B1230652 N-[[[(2-hydroxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide](/img/structure/B1230652.png)
N-[[[(2-hydroxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide
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Overview
Description
N-[[[(2-hydroxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide is a member of salicylamides.
Scientific Research Applications
NMR Spectroscopy Application : The application of 15 N NMR spectroscopy is notable in the characterization of compounds related to "N-[[[(2-hydroxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide". This technique is valuable for determining acidic proton positions and differentiating between E- and Z-isomers in compounds with azo-hydrazo tautomerism (Lyčka, 2018).
Synthesis and Characterization of Novel Compounds : Research into the synthesis and characterization of novel polymers, such as polyimides, based on compounds structurally related to "N-[[[(2-hydroxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide" has been conducted. These studies focus on the preparation of novel diamines and their applications in creating thermally stable polymers (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Photo-rearrangement Studies : Investigations into the photo-rearrangement of N-aryl-2-nitrobenzamides, which are structurally related to the compound , have been conducted. These studies explore the transformation of these compounds under exposure to light, leading to the formation of azo-compounds (Gunn & Stevens, 1973).
Antibacterial Activity : Research on sulfonamide derivatives, including those related to "N-[[[(2-hydroxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide", has shown antibacterial activity against various strains. This highlights the potential application of these compounds in medicinal chemistry, specifically as antibacterial agents (Pour et al., 2019).
Spectral and Structural Characterisation : Studies have been conducted on the spectral and structural characterization of p-nitrobenzamide compounds, which are closely related to the compound . These studies utilize techniques like NMR, IR spectroscopy, and X-ray diffraction for comprehensive analysis (Arslan, Kazak, & Aydın, 2015).
properties
Product Name |
N-[[[(2-hydroxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide |
---|---|
Molecular Formula |
C15H12N4O5S |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C15H12N4O5S/c20-12-8-4-2-6-10(12)14(22)17-18-15(25)16-13(21)9-5-1-3-7-11(9)19(23)24/h1-8,20H,(H,17,22)(H2,16,18,21,25) |
InChI Key |
DZZXFXVYNFXIQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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